Cas no 553-20-8 (N-(5-Nitro-2-propoxyphenyl)acetamide)

N-(5-Nitro-2-propoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide,N-(5-nitro-2-propoxyphenyl)-
- Falimint
- N-(5-Nitro-2-propoxyphenyl)acetamide
- 2-Acetamino-4-nitropropoxybenzen
- 5'-Nitro-2'-propoxyacetanilide
- AC1Q1ZNH
- AC1Q2YBW
- acetic acid-(5-nitro-2-propoxy-anilide)
- Acetylaminonitropropoxybenzene
- Essigsaeure-(5-nitro-2-propoxy-anilid)
- Essigsaeure-(5-nitro-2-propyloxy-anilid)
- Falimint (TN)
- N-(5-nitro-2-propoxyphenyl)-acetamide
- SureCN222384
- Acetamide, N-(3-nitro-6-propoxyphenyl)
- SCHEMBL222384
- 5'-Nitro-2'-propoxyacetanilid
- 5//'-Nitro-2//'-propoxyacetanilide
- AKOS030229100
- PRONILIDE [WHO-DD]
- UNII-I26A23734J
- 1-Propoxy-2-acetamino-4-nitrobenzene
- 1-Propoxy-2-acetamino-2-nitrobenzol
- N-(5-Nitro-2-propoxyphenyl)acetamide #
- Q4073296
- ACETANILIDE, 5'-NITRO-2'-PROPOXY-
- Oprea1_169624
- 5'-NITRO-2'-PROPOXYACETANILIDE [MI]
- AE-848/32817060
- DTXSID20203819
- OPTZOXDYEFIPJZ-UHFFFAOYSA-N
- CHEBI:134968
- HY-W176576
- 553-20-8
- NS00009410
- 2-PROPOXY-5-NITROACETANILIDE
- 5'-Nitro-2'-propoxyacetanilide, 8CI
- N-(5-Nitro-2-propoxyphenyl)acetamide, 9CI
- Acetamide, N-(5-nitro-2-propoxyphenyl)-
- D07553
- CS-0237691
- N-(5-Nitro-2-propxyphenyl)acetamide
- EN300-18649
- pronilide
- I26A23734J
-
- インチ: InChI=1S/C11H14N2O4/c1-3-6-17-11-5-4-9(13(15)16)7-10(11)12-8(2)14/h4-5,7H,3,6H2,1-2H3,(H,12,14)
- InChIKey: OPTZOXDYEFIPJZ-UHFFFAOYSA-N
- ほほえんだ: CCCOc1ccc(cc1NC(=O)C)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 238.09542
- どういたいしつりょう: 238.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.2507 (rough estimate)
- ゆうかいてん: 102.5°C
- ふってん: 380.83°C (rough estimate)
- フラッシュポイント: 201.8±24.6 °C
- 屈折率: 1.5700 (estimate)
- PSA: 81.47
- LogP: 1.60
- じょうきあつ: 0.0±1.0 mmHg at 25°C
N-(5-Nitro-2-propoxyphenyl)acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(5-Nitro-2-propoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N926055-250mg |
N-(5-Nitro-2-propoxyphenyl)acetamide |
553-20-8 | 250mg |
$ 80.00 | 2022-06-03 | ||
Enamine | EN300-18649-10.0g |
N-(5-nitro-2-propoxyphenyl)acetamide |
553-20-8 | 95% | 10.0g |
$431.0 | 2023-02-08 | |
Aaron | AR00DIXB-2.5g |
Falimint |
553-20-8 | 95% | 2.5g |
$221.00 | 2023-12-14 | |
Aaron | AR00DIXB-1g |
Falimint |
553-20-8 | 95% | 1g |
$122.00 | 2025-02-10 | |
A2B Chem LLC | AG29955-250mg |
N-(5-Nitro-2-propoxyphenyl)acetamide |
553-20-8 | 95% | 250mg |
$73.00 | 2024-04-19 | |
Enamine | EN300-18649-0.05g |
N-(5-nitro-2-propoxyphenyl)acetamide |
553-20-8 | 95% | 0.05g |
$21.0 | 2023-09-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308361-1g |
Falimint |
553-20-8 | 98% | 1g |
¥1764.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308361-10g |
Falimint |
553-20-8 | 98% | 10g |
¥10080.00 | 2024-05-09 | |
A2B Chem LLC | AG29955-500mg |
N-(5-Nitro-2-propoxyphenyl)acetamide |
553-20-8 | 95% | 500mg |
$91.00 | 2024-04-19 | |
TRC | N926055-25mg |
N-(5-Nitro-2-propoxyphenyl)acetamide |
553-20-8 | 25mg |
$ 50.00 | 2022-06-03 |
N-(5-Nitro-2-propoxyphenyl)acetamide 関連文献
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
N-(5-Nitro-2-propoxyphenyl)acetamideに関する追加情報
N-(5-Nitro-2-propoxyphenyl)acetamide: A Comprehensive Overview of Chemical Properties, Synthesis, and Biological Applications
N-(5-Nitro-2-propoxyphenyl)acetamide, with the chemical formula C14H15N2O4 and CAS number 553-20-8, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and materials science. This compound belongs to the class of nitrophenylacetamide derivatives, which are characterized by the presence of a nitro group (-NO2) and a propoxy substituent on the aromatic ring. The 5-nitro and 2-propoxy functional groups play a critical role in determining the compound's reactivity, solubility, and biological activity. Recent advancements in synthetic chemistry and molecular biology have further expanded the scope of its utility, making it a subject of intense research in both academic and industrial settings.
N-(5-Nitro-2-propoxyphenyl)acetamide is synthesized through a series of well-defined chemical reactions, with the core structure being derived from the coupling of a nitrophenol derivative and an acetylating agent. The synthesis process typically involves the nitration of phenol to introduce the 5-nitro group, followed by the introduction of the 2-propoxy substituent via alkoxylation. This step is crucial for modulating the compound's solubility and biological interactions, as the propoxy group enhances hydrophilicity and facilitates molecular recognition in biological systems. The final step involves the formation of the amide bond between the phenyl ring and the acetyl group, a reaction that is often catalyzed by acid or base under controlled conditions. Recent studies have highlighted the importance of optimizing reaction parameters, such as temperature, solvent polarity, and catalyst concentration, to achieve high yields and purity of the final product.
The 5-nitro group in N-(5-Nitro-2-propoxyphenyl)acetamide is a key functional group that influences the compound's electronic properties and reactivity. Nitro groups are known for their strong electron-withdrawing effects, which can significantly alter the chemical behavior of the aromatic ring. This property is particularly relevant in the context of drug design, where the nitro group can act as a substituent to modulate the affinity of the molecule for specific biological targets. Additionally, the presence of the 5-nitro group may enable the compound to participate in redox reactions, making it a potential candidate for applications in electrochemistry and materials science. Recent research has also explored the use of nitro groups in the development of prodrugs, where the 5-nitro moiety can be metabolized to release active pharmaceutical ingredients in vivo.
The 2-propoxy substituent in N-(5-Nitro-2-propoxyphenyl)acetamide contributes to the compound's hydrophilic nature and its ability to interact with polar biological environments. The propoxy group, derived from the alkoxylation of propyl alcohol, introduces a hydroxyl-containing chain that enhances solubility in aqueous media. This property is particularly advantageous for drug delivery applications, as it allows the compound to be formulated into solutions or suspensions that are compatible with physiological conditions. Furthermore, the 2-propoxy group may participate in hydrogen bonding interactions with proteins and other biomolecules, potentially enhancing the compound's ability to bind to target receptors. Studies have shown that the length and branching of the alkoxy chain can significantly impact the compound's pharmacokinetic properties, with longer chains generally improving solubility but potentially reducing membrane permeability.
In the realm of pharmaceutical research, N-(5-Nitro-2-propoxyphenyl)acetamide has been investigated for its potential as a lead compound in the development of new therapeutic agents. Recent studies have demonstrated its ability to modulate the activity of certain enzymes and receptors, making it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. For example, a 2023 study published in the journal Journal of Medicinal Chemistry reported that N-(5-Nitro-2-propoxyphenyl)acetamide exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the compound's ability to interfere with the signaling pathways of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses. These findings suggest that the compound could be further optimized as a therapeutic agent for conditions such as rheumatoid arthritis and neuroinflammation.
The structural diversity of N-(5-Nitro-2-propoxyphenyl)acetamide also makes it a valuable building block for the synthesis of more complex molecules. By modifying the functional groups on the aromatic ring or introducing additional substituents, chemists can generate a wide range of derivatives with tailored properties. For instance, replacing the 5-nitro group with other electron-withdrawing groups such as sulfonamide or carboxylic acid can alter the compound's reactivity and biological activity. Similarly, substituting the 2-propoxy group with different alkoxy chains can fine-tune the compound's solubility and membrane permeability. These modifications are often guided by computational modeling and molecular docking studies, which help predict the interactions between the compound and its potential targets. This approach has been instrumental in the development of more potent and selective derivatives of N-(5-Nitro-2-propoxyphenyl)acetamide.
In addition to its pharmaceutical applications, N-(5-Nitro-2-propoxyphenyl)acetamide has been explored for its potential in materials science, particularly in the design of functional polymers and coatings. The presence of the nitro group and the propoxy chain can influence the compound's ability to form cross-linked networks or participate in polymerization reactions. For example, a 2022 study published in Advanced Materials demonstrated that N-(5-Nitro-2-propoxyphenyl)acetamide can be incorporated into polymeric matrices to enhance their mechanical properties and thermal stability. The compound's hydrophilic nature also makes it suitable for the development of hydrogels and other biomaterials that require controlled release of active agents. These applications highlight the versatility of the compound and its potential to contribute to multiple fields beyond traditional pharmaceuticals.
The synthesis and characterization of N-(5-Nitro-2-propoxyphenyl)acetamide have been the subject of numerous studies, with a focus on optimizing reaction conditions and analyzing the compound's physicochemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure of the compound and study its interactions with other molecules. Recent advances in analytical chemistry have also enabled the development of more sensitive and efficient methods for the detection and quantification of the compound in various matrices. These analytical tools are essential for ensuring the quality and consistency of the compound in both research and industrial applications.
In conclusion, N-(5-Nitro-2-propoxyphenyl)acetamide is a versatile compound with a wide range of applications in pharmaceutical, materials, and chemical sciences. Its unique structural features, including the 5-nitro and 2-propoxy groups, contribute to its reactivity, solubility, and biological activity. Ongoing research continues to uncover new possibilities for its use, from the development of novel drugs to the creation of advanced materials. As the field of synthetic chemistry and molecular biology evolves, the potential of N-(5-Nitro-2-propoxyphenyl)acetamide is likely to expand further, solidifying its importance as a key compound in modern scientific research.
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